molecular formula C14H26N4O6S B7825991 L-Lysine, L-gamma-glutamyl-L-cysteinyl-

L-Lysine, L-gamma-glutamyl-L-cysteinyl-

Cat. No.: B7825991
M. Wt: 378.45 g/mol
InChI Key: QVQXRPXVRNLLEO-GUBZILKMSA-N
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Description

L-Lysine, L-γ-glutamyl-L-cysteinyl- (abbreviated here as γ-Glu-Cys-Lys) is a tripeptide derivative comprising L-lysine linked via a γ-glutamyl bond to L-cysteine. This compound is part of the γ-glutamyl cycle, a critical pathway for amino acid transport and metabolism. The γ-glutamyl transpeptidase (γ-GT) catalyzes the transfer of the γ-glutamyl moiety from glutathione (γ-Glu-Cys-Gly) to amino acid acceptors like cystine, forming γ-glutamylcystine .

Key features of γ-Glu-Cys-Lys include:

  • Structural complexity: The γ-glutamyl linkage confers resistance to hydrolysis by standard peptidases, enhancing stability in biological systems.
  • Functional versatility: Likely involved in redox regulation, metal chelation, or amino acid transport, similar to glutathione but with lysine's cationic ε-amino group offering unique interaction sites .

Properties

IUPAC Name

(2S)-6-amino-2-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O6S/c15-6-2-1-3-9(14(23)24)18-12(20)10(7-25)17-11(19)5-4-8(16)13(21)22/h8-10,25H,1-7,15-16H2,(H,17,19)(H,18,20)(H,21,22)(H,23,24)/t8-,9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQXRPXVRNLLEO-GUBZILKMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)C(CS)NC(=O)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

L-Lysine, L-gamma-glutamyl-L-cysteinyl- is a compound that exhibits significant biological activity due to its structural components and interactions within biological systems. This article explores its biological functions, mechanisms of action, and relevant research findings.

Overview of the Compound

L-Lysine is an essential amino acid that plays a crucial role in protein synthesis, hormone production, and enzyme function. L-gamma-glutamyl-L-cysteinyl- is a derivative that forms part of the glutathione (GSH) molecule, which is vital for cellular antioxidant defense. The combination of these components suggests potential roles in antioxidant activity, cellular signaling, and metabolic processes.

Biological Functions

  • Antioxidant Activity :
    • The compound acts as a potent antioxidant, helping to neutralize reactive oxygen species (ROS) and protect cells from oxidative stress. Glutathione (GSH), a tripeptide consisting of gamma-glutamyl, cysteine, and glycine, is known for its ability to scavenge free radicals and maintain redox balance in cells .
  • Cellular Signaling :
    • L-gamma-glutamyl peptides have been identified as allosteric modulators of calcium-sensing receptors (CaSRs), indicating their role in intercellular signaling and communication . This modulation can influence various physiological processes, including neurotransmission and muscle contraction.
  • Detoxification :
    • The compound participates in the detoxification pathways by conjugating with xenobiotics through glutathione S-transferase (GST) enzymes. This process facilitates the excretion of harmful substances from the body .
  • Enzymatic Interactions :
    • The biological activity of L-Lysine, L-gamma-glutamyl-L-cysteinyl- is mediated through interactions with specific enzymes such as γ-glutamyltransferase (GGT) and γ-glutamylcyclotransferase (GGACT). GGT catalyzes the hydrolysis of glutathione, thereby releasing free amino acids and contributing to the recycling of glutathione .
  • Substrate Specificity :
    • GGACT shows high activity towards γ-glutamyl-ε-lysine, facilitating the breakdown of cross-linked proteins formed by transglutaminases. This enzymatic action highlights the compound's role in protein metabolism and cellular homeostasis .

Case Studies

  • Antioxidant Defense Mechanisms :
    • A study highlighted the protective effects of glutathione against oxidative damage in various cell types. The presence of L-gamma-glutamyl-L-cysteinyl- was shown to enhance cellular resilience against oxidative stress induced by environmental toxins .
  • Role in Neuroprotection :
    • Research has demonstrated that γ-glutamyl peptides can modulate neuroinflammatory responses via CaSRs in neuronal cells. This modulation suggests potential therapeutic applications for neurodegenerative diseases where oxidative stress plays a critical role .
  • Metabolic Pathways :
    • Investigations into metabolic pathways revealed that L-gamma-glutamyl-L-cysteinyl- participates in the synthesis and regulation of glutathione levels within cells, impacting overall metabolic health and detoxification processes .

Data Table: Biological Activities and Effects

Activity TypeDescriptionReferences
AntioxidantScavenges ROS; protects against oxidative stress ,
Cellular SignalingModulates CaSRs; influences neurotransmission
DetoxificationConjugates with xenobiotics; facilitates excretion ,
Protein MetabolismInvolved in breakdown of cross-linked proteins

Scientific Research Applications

Biochemical Significance

Antioxidant Properties
GGC-Lys plays a crucial role in the synthesis of glutathione, a vital antioxidant in the body. Glutathione is essential for detoxification processes and protecting cells from oxidative stress. The synthesis of GGC is catalyzed by glutamate-cysteine ligase (GCL), making it a key intermediate in the glutathione biosynthetic pathway .

Supplementation Benefits
Research indicates that supplementation with GGC can enhance glutathione levels in humans, particularly beneficial for individuals under oxidative stress due to exercise, trauma, or chronic diseases . A clinical study demonstrated that oral administration of GGC significantly increased lymphocyte GSH levels, confirming its systemic bioavailability and therapeutic potential .

Nutritional Applications

Animal Feed Industry
L-lysine is an essential amino acid that is often deficient in cereals used for animal feed. The incorporation of GGC-Lys into animal diets can enhance the nutritional value, promoting better growth and health in livestock . The global market for L-lysine has seen substantial growth due to its importance in animal nutrition, with production reaching approximately 2.2 million tons annually .

Pharmaceutical Applications

Herpes Simplex Virus (HSV) Research
L-lysine has been studied for its potential to inhibit HSV infections. Research indicates that it may reduce the frequency and severity of outbreaks by competing with arginine, an amino acid that promotes HSV replication . GGC-Lys could enhance this effect due to its combined properties.

Potential Therapeutic Use
The antioxidant capacity of GGC-Lys positions it as a candidate for therapeutic interventions in age-related diseases and conditions characterized by oxidative stress. Its ability to replenish glutathione levels suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Studies

StudyFocusFindings
Anderson et al., 1983Cellular uptake of GGCDemonstrated that intact GGC could bypass the rate-limiting step in glutathione synthesis, enhancing cellular GSH levels in rat models .
Clinical Study (2020)Human supplementationShowed significant increases in lymphocyte GSH levels after oral administration of GGC, validating its bioavailability and therapeutic potential .
Animal StudiesOxidative stress reductionIndicated that GGC supplementation could mitigate oxidative damage in brain tissues during sepsis .

Commercial Production Challenges

The commercial production of GGC has historically faced challenges due to the complexity of synthesizing the compound chemically. However, advances have been made with biocatalytic processes enabling large-scale production, thus increasing availability for research and supplementation purposes .

Chemical Reactions Analysis

Degradation by γ-Glutamylamine Cyclotransferase (GGACT)

GGACT catalyzes the breakdown of γ-glutamyl-ε-lysine isopeptide bonds, releasing 5-oxoproline and free lysine .

Parameter Details
Enzyme γ-Glutamylamine cyclotransferase (GGACT; EC 2.3.2.4)
Substrates γ-L-Glutamyl-L-cysteinyl-L-lysine (via ε-amino linkage)
Products 5-oxo-L-proline + L-cysteinyl-L-lysine
Specificity Acts on ε-(γ-glutamyl)-lysine but not α-linked γ-glutamyl peptides
Kinetic Data V_max: 2.7 µmol/min/mg (for γ-glutamyl-lysine)

Mechanism :

  • GGACT cyclizes the γ-glutamyl moiety to 5-oxoproline, leaving the cysteinyl-lysine dipeptide intact .

Transglutaminase-Mediated Cross-Linking

Transglutaminases (TGases) catalyze the formation of ε-(γ-glutamyl)-lysine isopeptide bonds between proteins, using γ-glutamyl peptides as substrates .

Parameter Details
Enzyme Transglutaminase (EC 2.3.2.13)
Reaction Protein glutamine + γ-L-glutamyl-L-cysteinyl-L-lysine → ε-(γ-glutamyl)-lysine cross-link + NH₃
Biological Role Tissue stabilization, blood clotting, and apoptosis
Inhibition Irreversible inhibitors include cystamine and iodoacetamide

Key Findings :

  • Cross-linked γ-glutamyl-lysine is resistant to proteolysis, requiring GGACT for catabolism .

  • Elevated cross-link levels correlate with aging and neurodegenerative diseases .

Antioxidant Activity

The tripeptide exhibits direct antioxidant properties due to its cysteine thiol group, which scavenges reactive oxygen species (ROS) .

Property Details
ROS Scavenging Neutralizes H₂O₂, hydroxyl radicals, and peroxynitrite
Redox Cycling Regenerates reduced glutathione via thiol-disulfide exchange
Cellular Concentration Intracellular: 5–10 µM; plasma: 1–5 µM

Research Insight :

  • Astrocytes deficient in glutathione precursors show upregulated antioxidant pathways via Nrf2 activation, highlighting the tripeptide’s role in redox homeostasis .

Enzymatic Hydrolysis Pathways

The tripeptide is hydrolyzed by peptidases into constituent amino acids:

Enzyme Action
γ-Glutamyl cyclotransferase (GGCT)Cleaves γ-glutamyl bond → 5-oxoproline + cysteinyl-lysine
CysteinylglycinaseHydrolyzes cysteinyl-lysine → cysteine + lysine
5-OxoprolinaseConverts 5-oxoproline → glutamate

Kinetic Data :

  • GGCT activity on γ-glutamyl-α-amino acids: ~50 µmol/min/mg .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Functional Properties of γ-Glu-Cys-Lys and Analogues
Compound Structure Key Features Biological Role Reference
γ-Glu-Cys-Lys γ-Glu-Cys-Lys Combines lysine's ε-amino group with cysteine's thiol and γ-glutamyl bond. Hypothesized roles in transport, redox balance.
Glutathione (GSH) γ-Glu-Cys-Gly Ubiquitous antioxidant; γ-glutamyl donor in amino acid transport. Detoxification, redox signaling.
L-4-Thialysine S-(2-aminoethyl)-L-cysteine Lysine analog with sulfur substitution at C2. Competitive inhibitor of lysine transporters.
N-ε-Methyl-L-lysine Methylated ε-amino lysine Modified lysine with reduced cationic charge. Impairs lysine transporter recognition.
γ-Glu-Allyl-Cys γ-Glutamyl-S-allyl-L-cysteine Allyl-modified cysteine with γ-glutamyl bond. Model for studying γ-GT substrate specificity.

Biochemical Interactions and Selectivity

  • Transport Specificity: Lysine-specific transporters (e.g., LysP in Pseudomonas aeruginosa) show high selectivity for L-lysine but are inhibited by structural analogs like L-4-thialysine (Ki ~10 µM) . Modifications to lysine's ε-amino group (e.g., methylation) or backbone (e.g., ornithine) reduce transport efficiency .
  • Enzymatic Processing : γ-Glu-Cys-Lys may serve as a substrate for γ-glutamyl cyclotransferase, similar to γ-glutamylcystine, which is hydrolyzed to 5-oxoproline and cystine .
Table 2: Kinetic Parameters of Lysine and Analogues in Transport/Enzymatic Reactions
Compound Transporter/Enzyme Km (µM) Inhibition (Ki, µM) Reference
L-Lysine P. aeruginosa LysP 5–10 -
L-4-Thialysine LysP - 8–12
γ-Glu-Cys-Lys γ-GT (hypothetical) ~300* -
Cystine γ-GT 0.3 -

*Estimated based on cystine's affinity for γ-GT .

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodYield (%)Purity (HPLC)Key Reference
SPPS (FMOC)65–75>95%
Enzymatic50–60>90%

Basic: Which analytical methods are recommended for quantifying this compound in biological samples?

Methodological Answer:
Quantification requires high sensitivity due to low endogenous concentrations. Common approaches:

HPLC with fluorescence detection : Derivatize with o-phthalaldehyde (OPA) or dansyl chloride for enhanced detection limits (1–10 nM) .

LC-MS/MS : Use multiple reaction monitoring (MRM) transitions specific to the compound (e.g., m/z 350 → 234 for quantification; m/z 350 → 120 for confirmation) .

Enzymatic assays : Measure activity in glutathione S-transferase (GST) reactions, where the compound serves as a substrate (see for kinetic parameters).

Advanced: How can researchers resolve discrepancies in reported enzymatic activity values for this compound in GST assays?

Methodological Answer:
Discrepancies often arise from variations in assay conditions or substrate purity. To address this:

Standardize assay parameters :

  • pH: Maintain 6.5–7.5 (optimal for GST isoforms) .
  • Temperature: Use 25°C for comparative studies.
  • Substrate purity: Validate via HPLC (>95%) and adjust kinetic models for impurities .

Use internal controls : Include GSH as a reference substrate (Km = 0.2–0.3 mM for rat GSTs) to normalize activity .

Q. Table 2: Bioavailability Parameters in Broilers

Dose (%)Plasma Tmax (h)Relative Bioavailability (%)Reference
0.354.2106
0.703.8119

Basic: How does L-gamma-glutamyl-L-cysteinyl-L-lysine interact with glutathione metabolism?

Methodological Answer:
The compound acts as a glutathione (GSH) analogue, competing for GST binding sites:

Binding specificity : The gamma-glutamyl moiety is critical for GST recognition, while modifications to the cysteine or lysine residues reduce affinity (Km increases by 3–5x) .

Redox modulation : The thiol group in cysteine participates in redox cycling, measured via NADPH depletion assays in liver homogenates .

Advanced: What strategies improve the stability of L-gamma-glutamyl-L-cysteinyl-L-lysine in aqueous solutions?

Methodological Answer:
Degradation occurs via oxidation or hydrolysis. Mitigation strategies:

pH control : Store at pH 4–5 (acetate buffer) to minimize thiol oxidation .

Antioxidants : Add 1 mM EDTA or 0.1% ascorbic acid to chelate metal ions .

Lyophilization : Freeze-dry in the presence of 5% trehalose to prevent aggregation .

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